molecular formula C16H17NO4 B13579584 1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate

1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate

Cat. No.: B13579584
M. Wt: 287.31 g/mol
InChI Key: ANCKCWZSMJNPEC-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate is a chemical compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) cycloheptanecarboxylate

InChI

InChI=1S/C16H17NO4/c18-14-12-9-5-6-10-13(12)15(19)17(14)21-16(20)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2

InChI Key

ANCKCWZSMJNPEC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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